molecular formula C28H37N3O3S B2497949 N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1428122-33-1

N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

カタログ番号: B2497949
CAS番号: 1428122-33-1
分子量: 495.68
InChIキー: LXNKZTMENONOPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[4-[(3-Methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic piperidine-based compound featuring a complex substitution pattern. Its structure comprises two key moieties:

  • A piperidine-4-carboxamide core substituted at the 1-position with an (E)-2-phenylethenyl sulfonyl group.
  • A benzyl group attached to the carboxamide nitrogen, further substituted at the para position with a 3-methylpiperidin-1-ylmethyl group.

The 3-methylpiperidinyl moiety may influence conformational flexibility and lipophilicity.

特性

IUPAC Name

N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O3S/c1-23-6-5-16-30(21-23)22-26-11-9-25(10-12-26)20-29-28(32)27-13-17-31(18-14-27)35(33,34)19-15-24-7-3-2-4-8-24/h2-4,7-12,15,19,23,27H,5-6,13-14,16-18,20-22H2,1H3,(H,29,32)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNKZTMENONOPL-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a piperidine ring, which is a common scaffold in many pharmaceuticals.
  • Functional Groups : It includes a sulfonamide group and a phenyl group, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • PARP Inhibition : Similar compounds have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased cytotoxicity in BRCA-deficient cancer cells, making it a candidate for cancer therapy .
  • Serotonin Receptor Modulation : Related compounds have shown selective agonistic activity at serotonin receptors (5-HT2C), which are implicated in mood regulation and antipsychotic effects .
  • Antiproliferative Effects : The compound has displayed antiproliferative activity against various cancer cell lines, particularly those with mutations in BRCA genes, suggesting its potential use in targeted cancer therapies .

Toxicity Profile

The compound has been classified with specific toxicity warnings:

  • Harmful if swallowed.
  • Causes severe skin burns and eye damage .

Case Study 1: Cancer Treatment

In a study involving xenograft models of BRCA-deficient cancer, the compound exhibited significant antitumor activity when administered as a single agent. The findings indicated that the compound could effectively target and inhibit tumor growth in these specific cancer types .

Case Study 2: Antipsychotic Activity

Another investigation focused on the serotonin receptor modulation properties of structurally similar compounds. These compounds demonstrated significant antipsychotic-like effects in animal models, highlighting their potential therapeutic applications in treating psychiatric disorders .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds that share structural similarities with N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide:

Compound NameMechanism of ActionBiological ActivityReference
Compound APARP InhibitionAntiproliferative
Compound B5-HT2C AgonistAntipsychotic
Compound CDual InhibitionCancer Cell Growth

科学的研究の応用

Serotonin Receptor Agonism

N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide acts as a selective agonist for serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in various neurological functions, including mood regulation, appetite control, and cognitive processes.

Mechanism of Action:

The compound binds to the 5-HT_2C receptor, triggering downstream signaling pathways that modulate neurotransmitter release. This action could be beneficial in treating disorders such as depression and anxiety.

Case Studies:

Recent investigations into related sulfonamide compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . Such findings warrant further exploration into the anticancer properties of N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects through mechanisms such as cyclooxygenase (COX) inhibition. The compound may exhibit similar properties, potentially offering therapeutic benefits in inflammatory conditions.

Mechanism:

By selectively inhibiting COX enzymes (particularly COX-2), it could reduce inflammation while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Synthesis and Chemical Reactions

The synthesis of N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. Key synthetic methods include:

  • Formation of the Sulfonamide Linkage : Involves the reaction of an amine with a sulfonyl chloride.
  • Amide Bond Formation : Utilizes coupling agents to link the piperidine moiety with carboxylic acids.
  • Purification Techniques : Chromatography is commonly employed to isolate the final product with high purity.

Summary of Synthesis Steps

StepDescription
1Reaction of amine with sulfonyl chloride
2Coupling reactions to form amide bonds
3Purification via chromatography

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three piperidine derivatives from the literature (Table 1).

Table 1. Structural and Functional Comparison of Piperidine Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Predicted LogP* Notable Properties
Target Compound ~545.7 1-[(E)-2-Phenylethenyl]sulfonyl, N-[[4-(3-methylpiperidinylmethyl)phenyl]methyl] 3.2 High polarity (sulfonyl), rigid conformation (phenylethenyl)
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide ~438.5 4-Methoxycarbonyl, N-phenylpropanamide 2.8 Moderate lipophilicity; ester group may enhance metabolic stability
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide ~427.5 1-(3-Hydroxypyridinylmethyl), N-biphenyl-4-yl 2.5 Biphenyl enhances rigidity; hydroxypyridinyl improves water solubility
1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carboxamide (Hypothetical analog, for reference) ~348.4 1-[(E)-2-Phenylethenyl]sulfonyl 2.1 Reduced steric bulk compared to target compound; lower molecular weight

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Findings:

However, its larger molecular weight (~545.7 vs. ~427.5 in ) may offset this advantage .

Substituent modifications, such as the 3-methylpiperidinylmethyl group, could enhance blood-brain barrier penetration compared to the hydroxypyridinyl group in , which prioritizes solubility .

Computational Similarity Analysis :

  • Using Tanimoto coefficient-based methods (as discussed in ), the target compound shares ~60% structural similarity with (due to the carboxamide core) but diverges significantly in side-chain functionality. This highlights the challenge of predicting activity solely from core structure .
Contradictions and Limitations:
  • focuses on quaternary ammonium compounds (e.g., BAC-C12), which are charged and exhibit micelle-forming behavior, unlike the neutral sulfonyl-piperidine system here . This underscores the need for domain-specific comparison frameworks.
  • The antimycobacterial activity of nitro-substituted compounds in cannot be directly extrapolated to the target compound, as its sulfonyl group may engage different biological targets.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Piperidine Formation : Construct the piperidine-4-carboxamide core using carbodiimide-mediated coupling reactions (e.g., EDC/HOBt) between piperidine-4-carboxylic acid and the appropriate amine .

Sulfonylation : Introduce the (E)-2-phenylethenylsulfonyl group via sulfonylation of the piperidine nitrogen using (E)-styryl sulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) .

Substitution and Functionalization : Attach the 3-methylpiperidine-modified benzyl group via nucleophilic substitution or reductive amination, depending on the reactivity of intermediates .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: A combination of analytical techniques is critical:

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., ACD/Labs or MestReNova) to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., ESI+ mode, <2 ppm deviation) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies involve:

  • Analog Synthesis : Systematically modify substituents (e.g., 3-methylpiperidine to 4-methylpiperazine, or (E)-styryl to vinyl groups) to isolate structural contributions to activity .
  • Biological Assays : Test analogs against target proteins (e.g., kinase inhibition assays) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .
  • Data Correlation : Apply multivariate analysis (e.g., PCA or PLS regression) to link structural descriptors (e.g., logP, TPSA) with activity trends .

Q. How can computational modeling aid in understanding target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes in silico, focusing on key interactions (e.g., hydrogen bonds with sulfonyl groups, π-π stacking with the phenylvinyl moiety) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and identify critical residues in the target’s active site .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies and validate against experimental IC50_{50} values .

Q. What strategies resolve low yield in the sulfonylation step during synthesis?

Methodological Answer:

  • Optimized Reaction Conditions : Increase sulfonyl chloride equivalents (1.5–2.0 eq) and use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or THF) to improve sulfonyl group solubility and reaction homogeneity .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced side reactions .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell lines/passage numbers .
  • Compound Purity Verification : Re-analyze batches via HPLC and HRMS to rule out degradation or impurities .
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., cellular viability assays alongside enzymatic inhibition) to mitigate false positives/negatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。